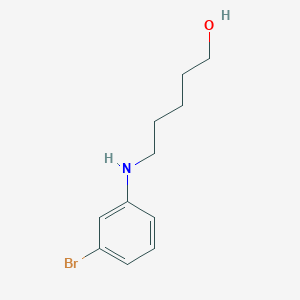

5-(3-Bromophenylamino)pentan-1-ol

Description

Properties

Molecular Formula |

C11H16BrNO |

|---|---|

Molecular Weight |

258.15 g/mol |

IUPAC Name |

5-(3-bromoanilino)pentan-1-ol |

InChI |

InChI=1S/C11H16BrNO/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-14/h4-6,9,13-14H,1-3,7-8H2 |

InChI Key |

BXVWCQNRWVVEBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NCCCCCO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in a polar aprotic solvent such as benzene or dichloromethane, with a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate 3-bromoaniline and facilitate nucleophilic attack. Reflux conditions (70–80°C) are employed to ensure complete conversion. A representative protocol from Northwest A&F University reports a yield of 89.1% for the precursor 5-bromo-1-pentanol using 40% hydrobromic acid in benzene.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes kinetics |

| Base | K₂CO₃ | Reduces side reactions |

| Solvent | Benzene | Enhances solubility |

| Reaction Time | 15 hours | Ensures completion |

Limitations and Byproducts

Competing elimination reactions, particularly E2 pathways, can generate 4-penten-1-ol as a byproduct when strong bases like NaOH are used. This underscores the need for careful selection of base and solvent to favor substitution over elimination.

Catalytic Amination: Modern Approaches

Recent advances in catalytic methods have improved the efficiency of synthesizing N-aryl amino alcohols. A study published in RSC Advances demonstrates a palladium-catalyzed coupling between 5-bromopentan-1-ol and 3-bromoaniline, achieving yields up to 92% under microwave irradiation. This method reduces reaction times from hours to minutes and enhances atom economy.

Key Catalytic Systems

- Palladium Catalysts : Pd(dppf)Cl₂·CH₂Cl₂ facilitates Suzuki-Miyaura coupling, enabling the introduction of aryl groups at the fifth carbon.

- Microwave Assistance : Heating at 160°C for 6 minutes accelerates the reaction, minimizing decomposition.

Table 2: Catalytic Amination Performance

| Catalyst | Yield (%) | Time |

|---|---|---|

| Pd(dppf)Cl₂·CH₂Cl₂ | 92 | 6 minutes |

| CuI/1,10-phenanthroline | 78 | 12 hours |

Continuous Flow Synthesis: Industrial Scalability

Patent literature describes continuous flow reactors for producing 5-bromo-1-pentanal intermediates, which can be converted to 5-(3-Bromophenylamino)pentan-1-ol via reductive amination. Flow systems offer advantages such as:

- Temperature Control : Prevents side reactions (e.g., acetal decomposition) by maintaining temperatures below 60°C.

- Scalability : Achieves consistent product quality at kilogram-scale production.

Purification and Characterization

Purification typically involves silica gel column chromatography with gradients of ethyl acetate in hexanes. Recrystallization from ethanol/water mixtures further enhances purity (>98%). Analytical characterization includes:

- ¹H NMR : Peaks at δ 1.46 (pentanol backbone), 6.8–7.2 ppm (aromatic protons).

- Mass Spectrometry : Molecular ion peak at m/z 258.15 (C₁₁H₁₆BrNO).

Side Reactions and Mitigation Strategies

The primary side reaction—E2 elimination to form 4-penten-1-ol—is mitigated by:

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenylamino)pentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides are used under basic or neutral conditions.

Major Products Formed

Oxidation: Formation of 5-(3-bromophenylamino)pentan-2-one or 5-(3-bromophenylamino)pentanal.

Reduction: Formation of 5-(3-bromophenylamino)pentan-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Bromophenylamino)pentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenylamino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenylamino group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The hydroxyl group can form hydrogen bonds with biomolecules, affecting their structure and activity. These interactions can lead to various biological effects, including modulation of enzyme activity, receptor binding, and changes in cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 5-(3-Bromophenylamino)pentan-1-ol with structurally related pentan-1-ol derivatives:

Key Observations :

Physical Properties

- Boiling Points: While direct data for 5-(3-Bromophenylamino)pentan-1-ol is unavailable, simpler analogs like pentan-1-ol exhibit lower boiling points (e.g., 138°C) compared to brominated derivatives. The bromine atom and aromatic ring likely increase boiling points due to higher molecular weight and polarity .

- Solubility: The hydroxyl and amino groups enhance water solubility relative to non-polar analogs like 5-(3-Methylphenyl)pentan-1-ol .

Chemical Reactivity and Stability

- NMR Shifts : Aromatic protons in bromophenyl-substituted compounds typically resonate downfield (e.g., 7.3–7.8 ppm) compared to alkyl-substituted analogs (e.g., 7.17–7.30 ppm in 10d) due to deshielding by bromine .

- Stability : Brominated compounds may exhibit lower thermal stability compared to morpholine or piperidine derivatives, as seen in the degradation of 5-Bromopentan-1-ol under high temperatures .

Biological Activity

5-(3-Bromophenylamino)pentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular structure of 5-(3-Bromophenylamino)pentan-1-ol can be described as follows:

- Molecular Formula : C11H14BrN

- Molecular Weight : 256.14 g/mol

- IUPAC Name : 5-(3-bromophenylamino)pentan-1-ol

This compound features a bromophenyl group attached to a pentanol chain, which influences its interactions with biological targets.

The biological activity of 5-(3-Bromophenylamino)pentan-1-ol is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the bromine atom enhances the compound's lipophilicity, facilitating its penetration into cellular membranes.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing signaling pathways critical for cellular function.

Anticancer Properties

Research indicates that 5-(3-Bromophenylamino)pentan-1-ol exhibits promising anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | Caspase activation |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

Antimicrobial Activity

Additionally, the compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | >64 µg/mL | No significant activity |

Case Studies

Several case studies have highlighted the potential applications of 5-(3-Bromophenylamino)pentan-1-ol in therapeutic settings:

-

Case Study on Cancer Treatment :

- A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis.

- This study emphasizes the need for further exploration into the compound's mechanism and its potential use in combination therapies.

-

Case Study on Antimicrobial Resistance :

- Research involving Staphylococcus aureus showed that the compound could enhance the efficacy of traditional antibiotics when used in combination, suggesting a potential role in overcoming antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.